N-[1-(4-chlorophenyl)ethyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide
Description
N-[1-(4-Chlorophenyl)ethyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a trifluoromethyl group at the 4-position, a methyl group at the 2-position, and a carboxamide moiety at the 5-position linked to a 1-(4-chlorophenyl)ethyl substituent. Its molecular formula is C₁₄H₁₂ClF₃N₂OS, with a molar mass of 348.77 g/mol.
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N2OS/c1-7(9-3-5-10(15)6-4-9)19-13(21)11-12(14(16,17)18)20-8(2)22-11/h3-7H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCSZJDOGLOBFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)NC(C)C2=CC=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)ethyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the trifluoromethyl group and the chlorophenyl group. The final step involves the formation of the carboxamide group.
Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Chlorophenyl Group Addition: The chlorophenyl group can be added via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.
Carboxamide Formation: The final step involves the reaction of the intermediate with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorophenyl)ethyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives. Research indicates that compounds containing thiazole rings can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to N-[1-(4-chlorophenyl)ethyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide have shown promising results in inhibiting the proliferation of breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116) cells .
Case Studies
- Evren et al. (2019) synthesized novel thiazole derivatives and tested them against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The study found that specific modifications on the thiazole ring enhanced anticancer activity, with some compounds demonstrating strong selectivity against cancer cell lines .
- A separate study reported the synthesis of N-acylated 2-amino-5-benzyl-1,3-thiazoles, which were evaluated for anticancer activity using MTT assays. The results indicated that certain derivatives showed promising activity against human glioblastoma and melanoma cells .
Antimicrobial Properties
Thiazole derivatives have also been investigated for their antimicrobial properties. The presence of electron-withdrawing groups, such as trifluoromethyl and chlorine, has been linked to enhanced activity against various bacterial strains. For instance, compounds with similar structural features to this compound have exhibited significant antibacterial effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of thiazole derivatives is crucial for optimizing their therapeutic potential. The incorporation of specific substituents on the thiazole ring can dramatically influence their biological activity. For example, the introduction of halogen groups has been shown to enhance anticancer properties by increasing lipophilicity and improving receptor binding affinity .
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)ethyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Chloro-N-[1-(4-chlorophenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide
- Key Differences :
- 2-Position : Chloro substituent (vs. methyl in the target compound).
- 4-Position : Methyl group (vs. trifluoromethyl).
- The methyl group at the 2-position may reduce steric hindrance compared to chlorine, favoring interactions with hydrophobic pockets .
N-[5-(3,4-Dichlorophenyl)-4-pyrimidinyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide
- Key Differences :
- Core Structure : Pyrimidine ring replaces the ethyl-chlorophenyl group.
Heterocyclic Carboxamides with Agrochemical Relevance
Pyrimidine-Pyrazole Carboxamides (e.g., Compound 5c in )
- Structure : Features a pyrazole core instead of thiazole, with a 4,6-dimethoxypyrimidin-2-yl group and trifluoromethyl substituent.
- Activity : Displays >90% herbicidal activity against Stellaria media at 150 g/ha, indicating that carboxamide-linked aromatic systems are critical for phytotoxicity.
Flubendiamide ()
- Structure : Phthalamide derivative with trifluoromethyl and iodinated aromatic groups.
- Activity: Acts as a ryanodine receptor modulator in insecticides.
- Comparison :
Table 1: Substituent Effects on Bioactivity
Table 2: Role of Trifluoromethyl Groups
- Electron-Withdrawing Effect : Enhances oxidative stability and resistance to enzymatic degradation.
- Lipophilicity : Increases membrane permeability, critical for systemic agrochemicals.
- Target Binding : Trifluoromethyl groups in flubendiamide and the target compound suggest shared utility in receptor modulation .
Biological Activity
N-[1-(4-chlorophenyl)ethyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide is a synthetic compound that has attracted attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a thiazole ring, a trifluoromethyl group, and a chlorophenyl moiety. The presence of these functional groups contributes to its unique reactivity and biological properties.
- IUPAC Name : this compound
- Molecular Formula : C14H12ClF3N2OS
- Molecular Weight : 348.8 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may modulate enzyme activities or receptor functions, potentially acting as an inhibitor or agonist depending on the context.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate interaction.
- Receptor Modulation : It can alter receptor functions, influencing various signaling pathways critical for cellular responses.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives, including the compound . For instance:
- Study Findings : A study indicated that thiazole compounds exhibit significant cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups like chlorine enhances the antiproliferative effects. In particular, compounds with structural similarities to this compound showed IC50 values in the low micromolar range against cancer cells .
| Compound | IC50 (µg/mL) | Target |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | Cancer Cells |
| Compound 10 | 1.98 ± 1.22 | Cancer Cells |
Pin1 Inhibition
Another area of interest is the inhibition of the protein Pin1, which is associated with cancer progression:
- Research Outcome : A series of thiazole derivatives were synthesized and tested for their ability to inhibit Pin1. The results indicated that compounds with similar structural characteristics to this compound exhibited promising inhibitory activity with IC50 values around 5.38 µM .
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how variations in chemical structure influence biological activity:
- Chlorine Substitution : The presence of a chlorine atom at the para position of the phenyl ring is essential for enhancing cytotoxicity.
- Trifluoromethyl Group : This group contributes to increased lipophilicity and stability, facilitating better interaction with biological targets.
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how are they experimentally confirmed?
- The compound contains a thiazole ring substituted with a trifluoromethyl group at position 4, a methyl group at position 2, and a carboxamide moiety linked to a 4-chlorophenyl-ethyl group. Structural confirmation involves:
- NMR spectroscopy (¹H/¹³C) to identify proton environments and carbon frameworks, particularly distinguishing aromatic protons (e.g., 4-chlorophenyl) and trifluoromethyl signals .
- X-ray crystallography for precise bond angles, dihedral angles, and crystal packing, as demonstrated in related thiazole derivatives (e.g., Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate) .
- Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns .
Q. What synthetic routes are reported for this compound, and what are critical reaction conditions?
- Multi-step synthesis typically involves:
Thiazole ring formation via Hantzsch thiazole synthesis, using α-haloketones and thiourea derivatives.
Carboxamide coupling via activation of the carboxylic acid (e.g., using EDCl/HOBt) and reaction with 1-(4-chlorophenyl)ethylamine .
- Critical conditions :
- Solvent selection (e.g., DMF for polar intermediates, chloroform for non-polar steps) .
- Temperature control (e.g., 0–5°C for carbodiimide-mediated couplings to minimize side reactions) .
Advanced Research Questions
Q. How can researchers optimize synthesis yields during scale-up from milligram to gram quantities?
- Key parameters :
- Catalyst loading : Incremental increases in coupling agents (e.g., EDCl) to maintain reaction efficiency .
- Solvent volume : Reducing solvent-to-reactant ratios in reflux conditions to enhance reaction kinetics .
- Purification : Transition from column chromatography to recrystallization for bulk intermediates (e.g., using ethanol/water mixtures) .
- Process analytical technology (PAT) : Use in-line FTIR or HPLC monitoring to track reaction progression and impurities .
Q. What methodologies resolve contradictions in reported biological activity data for similar thiazole derivatives?
- Comparative assays :
- Standardize cell lines (e.g., HepG2 vs. MCF-7) and assay protocols (e.g., MTT vs. resazurin) to reduce variability .
- Structure-activity relationship (SAR) analysis :
- Systematically modify substituents (e.g., replacing trifluoromethyl with cyano) to isolate contributions to activity .
- Mechanistic studies :
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinity .
Q. How does the trifluoromethyl group influence reactivity and biological interactions?
- Electronic effects : The strong electron-withdrawing nature of -CF₃ alters the thiazole ring’s electron density, affecting nucleophilic/electrophilic reactivity in substitution reactions .
- Biological interactions :
- Enhances metabolic stability by resisting oxidative degradation .
- Increases lipophilicity, improving membrane permeability (logP calculations validated via HPLC) .
- Steric effects : The bulky -CF₃ group may hinder binding to shallow enzymatic pockets, as seen in analogous pyrazole-carboxamide inhibitors .
Data Contradiction Analysis
Q. How to address conflicting reports on the antimicrobial efficacy of thiazole-carboxamide derivatives?
- Hypothesis testing :
- Compare MIC (minimum inhibitory concentration) values under standardized nutrient conditions (e.g., Mueller-Hinton broth vs. RPMI) .
- Resistance profiling :
- Evaluate efflux pump activity in bacterial strains using ethidium bromide accumulation assays .
- Synergistic studies :
- Test combinations with known antibiotics (e.g., β-lactams) to identify potentiation effects .
Methodological Recommendations
Q. What analytical strategies are recommended for impurity profiling in final compounds?
- HPLC-MS/MS : Detect and quantify byproducts (e.g., dechlorinated intermediates) with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) .
- Elemental analysis : Verify stoichiometry (C, H, N, S) to confirm synthetic fidelity .
Advanced Structural Analysis
Q. How can computational modeling complement experimental data for this compound?
- Docking studies : Use AutoDock Vina to predict binding modes with targets (e.g., COX-2 or kinase enzymes) based on crystallographic data from related structures .
- DFT calculations : Analyze electron density maps to rationalize reactivity trends (e.g., Fukui indices for electrophilic attack sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
